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Core Architecture and Programming of TENS

TENS is a multidomain enzyme responsible for constructing the polyketide backbone of pretenellin A,

which is later processed into the final metabolite, tenellin [1] [2]. It functions iteratively, meaning a single

set of catalytic domains is used for multiple rounds of chain extension and modification [1].

A key feature of TENS is its hybrid PKS-NRPS structure. The hr-PKS portion assembles a doubly

methylated pentaketide, which is then off-loaded and combined with a tyrosine unit by the NRPS module to

form a tetramic acid intermediate, culminating in pretenellin A [1] [2]. The programming—controlling chain

length, β-processing, and methylation—is intrinsic to the PKS module [1].

The table below summarizes the core domains and their functions:

Domain Abbreviation Function in TENS Key Characteristics in TENS

Ketoacyl synthase KS Catalyzes chain
extension

Cannot extend β-ketones; requires KR
activity for further cycles [1]

Acyl transferase AT Transfers malonyl-
CoA to ACP

-
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Domain Abbreviation Function in TENS Key Characteristics in TENS

Ketoreductase KR Reduces β-keto
group to alcohol

B-type KR; determines chain length
fidelity; produces β-R alcohol [1]

Dehydratase DH Eliminates water to
form enoyl

-

Enoyl reductase ER Reduces enoyl to
saturated acyl

Inactive (ER⁰); requires trans-acting ER
(TenC) [1] [2]

C-
Methyltransferase

C-MeT Methylates α-carbon
using SAM

Introduces methyl branches [1]

Acyl carrier protein ACP Carries growing
polyketide chain

Contains phosphopantetheine prosthetic
group [1]
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Simplified iterative catalytic cycle of the TENS hr-PKS. The KR domain is highlighted as it plays a critical
role in chain-length determination. The final pentaketide is transferred to the NRPS module for off-loading
[1].

Engineering Chain-Length Selectivity

The chain length of the polyketide product is not determined by a simple counting mechanism but by a

kinetic competition between domains [1]. The KS domain cannot extend a β-keto group. Therefore, if the
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KR domain is inactive for a particular intermediate, that intermediate is committed to off-loading by the

NRPS. An active KR reduces the carbonyl, allowing subsequent processing and further chain extension [1].

Recent research has pinpointed the KR domain's substrate-binding helix as the primary determinant for

this chain-length control [1]. The table below summarizes key engineering experiments that successfully

reprogrammed TENS:

Experimental
Approach

Origin of
Donor
Sequence

Key Amino Acid
Changes (TENS)

Resulting
Polyketide Chain
Length

Key Outcome

KR Domain Swap
[1]

DMBS (related
hr-PKS)

Entire KR domain Hexaketide First evidence KR
domain controls

chain length

69-Residue

Fragment Swap
[1]

DMBS / MILS 69-amino acid

region

Hexaketide /
Heptaketide

Localized control to

a smaller region

12-Residue Helix
Swap [1]

MILS (related
hr-PKS)

12-amino acid
substrate-binding

helix

Heptaketide Identified a minimal,
critical helix

Rational

Engineering [1]

- Four simultaneous

mutations

Hexaketide (minor

amounts)

Confirmed role of

specific residues

Alanine Scan [1] - Individual point

mutations

Varied Pinpointed crucial

amino acid
positions
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The kinetic competition model for chain-length determination in TENS. The activity of the KR domain for a
given intermediate dictates whether the chain will be extended or off-loaded [1].

Experimental Protocol: Reprogramming TENS via KR
Helix Engineering

Here is a detailed methodology for a key experiment demonstrating how to reprogram TENS through

rational engineering of its KR domain [1].

1. In Silico Analysis and Design

Structure Prediction: Generate a 3D model of the TENS KR domain using AlphaFold2. Validate the

model by aligning it with a known fungal hr-PKS KR structure (e.g., LovB from PDB 7CPX); a root-
mean-square deviation (RMSD) of around 0.90 Å indicates a good model [1].

Identify Target Helix: Within the predicted structure, locate the substrate-binding helix adjacent to
the active site. This is typically a 12-residue region [1].

Sequence Alignment: Perform a multiple sequence alignment of the target helix sequence from
TENS with homologous sequences from hr-PKS that produce different chain lengths (e.g., DMBS for

hexaketides, MILS for heptaketides) [1].
Design Mutations: Based on the alignment, design a minimal set of point mutations (typically 3-4

simultaneous changes) to introduce into the TENS KR helix. Alternatively, design chimeric genes
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where the entire 12-residue helix in TENS is swapped with the corresponding helix from DMBS or

MILS [1].

2. Molecular Biology and Heterologous Expression

Strain Construction:

Use site-directed mutagenesis or Gibson assembly to introduce the designed mutations into the
tenS gene on an appropriate expression plasmid.

Co-transform the engineered tenS plasmid with a plasmid containing the tenC gene (the
trans-acting enoyl reductase) into the heterologous host Aspergillus oryzae NSAR1 [1] [2].

Include control strains expressing wild-type tenS + tenC.
Cultivation and Metabolite Extraction:

Grow transformed A. oryzae strains in a suitable liquid medium (e.g., TPM) known to support
tenellin production [2].

After incubation, separate the mycelia from the culture broth by filtration.
Extract the metabolites from the broth using an organic solvent like ethyl acetate. Evaporate the

solvent to obtain a crude extract [2].

3. Analytical Methods and Metabolite Detection

LC-MS Analysis:

Re-dissolve the crude extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-
MS).

Monitor for compounds with a characteristic 2-pyridone UV absorption maximum at ~340 nm
[2].

Use high-resolution mass spectrometry (HRMS) to determine the molecular formula of new
metabolites.

Structural Elucidation:
For major new products, use preparative mass-directed HPLC to purify sufficient quantities

(e.g., several milligrams) [2].
Elucidate the complete structure using NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC,

HMBC). The increased chain length will be evident from the NMR data and molecular formula
[2].

Research Context and Significance

The ability to reprogram TENS and related PKSs has significant implications:

Combinatorial Biosynthesis: Domain-swapping and rational engineering of TENS have successfully
produced new-to-nature metabolites in high yields, revealing the potential for generating libraries of
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structurally diverse compounds for drug discovery [3].

Resurrecting Extinct Metabolites: By understanding the programming rules, researchers can
reactivate silent gene clusters or reprogram existing ones to produce predicted natural products that

may no longer be expressed by the native organism [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2025/cb/d5cb00047e
https://pubs.rsc.org/en/content/articlehtml/2025/cb/d5cb00047e
https://www.smolecule.com/products/s544907?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10941261/
https://pubs.rsc.org/en/content/articlehtml/2011/sc/c1sc00023c
https://pubs.rsc.org/en/content/articlehtml/2025/cb/d5cb00047e
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/products/b544907#tenellin-iterative-highly-reducing-polyketide-synthase-tens
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s544907?utm_src=pdf-bulk
https://www.smolecule.com/products/s544907?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 7 Tech Support

https://www.smolecule.com/products/s544907?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

